molecular formula C10H11NO3 B2358027 2,4,5-Trimethyl-3-nitrobenzaldehyde CAS No. 2092209-46-4

2,4,5-Trimethyl-3-nitrobenzaldehyde

Cat. No.: B2358027
CAS No.: 2092209-46-4
M. Wt: 193.202
InChI Key: CDZPMZZCUJYFBJ-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with three methyl groups and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-3-nitrobenzaldehyde typically involves the nitration of 2,4,5-trimethylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trimethyl-3-nitrobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-3-nitrobenzaldehyde depends on its chemical reactivity. For instance, its nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethyl-3-nitrobenzaldehyde is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the aromatic ring. This combination of substituents imparts distinct reactivity and makes the compound valuable in various synthetic and research applications .

Properties

IUPAC Name

2,4,5-trimethyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-9(5-12)8(3)10(7(6)2)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZPMZZCUJYFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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